molecular formula C16H20N2O5S3 B4039776 4-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-1,3-thiazol-5-amine

4-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-1,3-thiazol-5-amine

Cat. No.: B4039776
M. Wt: 416.5 g/mol
InChI Key: ULAMVKUESIDBQN-UHFFFAOYSA-N
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Description

4-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-1,3-thiazol-5-amine is a useful research compound. Its molecular formula is C16H20N2O5S3 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.05343526 g/mol and the complexity rating of the compound is 678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Photophysical Properties

The synthesis and exploration of the photophysical properties of thiazole derivatives, including those with sulfur-containing functional groups, have been a subject of interest. For instance, Murai, Furukawa, and Yamaguchi (2018) detailed the synthesis of 5-amino-2-(4-methylsulfanylphenyl)thiazoles, leading to derivatives with varied sulfur-containing groups. These compounds, including sulfenyl and sulfonyl groups, have been shown to possess distinct electronic structures and photophysical properties, elucidated through DFT calculations. Such compounds are crucial for applications in material sciences, hazardous compound sensing, and biomolecular sciences due to their fluorescent properties (Murai, Furukawa, & Yamaguchi, 2018).

Potential Pesticidal Activity

Derivatives of phenyl tribromomethyl sulfone have been synthesized and reported for their novel potential as pesticides. Borys, Korzyński, and Ochal (2012) synthesized tribromomethyl phenyl sulfone derivatives, highlighting their incorporation into active herbicides and fungicides. This research demonstrates the versatility of sulfone derivatives in developing novel compounds with potential applications in agriculture (Borys, Korzyński, & Ochal, 2012).

Novel Nanofiltration Membranes

The development of novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers has been explored for the treatment of dye solutions. Liu et al. (2012) synthesized membranes showing improved water flux due to enhanced surface hydrophilicity, without compromising dye rejection. This research underscores the application of sulfonated compounds in environmental engineering, particularly in water treatment and purification processes (Liu et al., 2012).

Drug Metabolism Biocatalysis

The application of biocatalysis in drug metabolism has been studied, with LY451395, a biaryl-bis-sulfonamide, serving as a case study. Zmijewski et al. (2006) used Actinoplanes missouriensis to produce mammalian metabolites of LY451395, demonstrating the utility of microbial-based systems in generating significant quantities of drug metabolites for structural characterization and clinical investigations. This approach offers a novel pathway for the exploration of drug metabolism and the preparation of metabolites for further studies (Zmijewski et al., 2006).

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-N-(oxolan-2-ylmethyl)-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S3/c1-11-5-7-13(8-6-11)26(21,22)15-14(17-10-12-4-3-9-23-12)24-16(18-15)25(2,19)20/h5-8,12,17H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAMVKUESIDBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-1,3-thiazol-5-amine
Reactant of Route 2
4-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-1,3-thiazol-5-amine
Reactant of Route 3
4-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-1,3-thiazol-5-amine
Reactant of Route 4
Reactant of Route 4
4-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-1,3-thiazol-5-amine
Reactant of Route 5
4-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-1,3-thiazol-5-amine
Reactant of Route 6
4-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-1,3-thiazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.